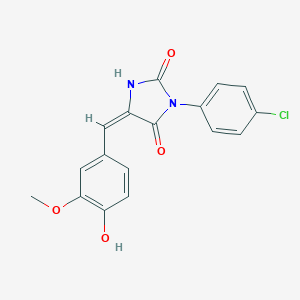![molecular formula C23H13ClN2O5S B305796 2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305796.png)
2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid, also known as CTB, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. CTB is a thiazolidinone derivative that has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mechanism of Action
The exact mechanism of action of 2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is not fully understood. However, it has been proposed that 2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid exerts its pharmacological effects through the inhibition of various signaling pathways, such as the NF-κB pathway and the JAK/STAT pathway. 2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has also been shown to activate AMP-activated protein kinase (AMPK), which plays a key role in regulating cellular metabolism.
Biochemical and Physiological Effects:
2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. Additionally, 2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. Additionally, 2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one limitation of using 2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on 2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid. One area of interest is the development of 2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid as a potential anti-inflammatory drug for the treatment of various inflammatory disorders. Another area of interest is the development of 2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid as a potential anti-cancer drug for the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid and its potential effects on cellular metabolism.
Synthesis Methods
The synthesis of 2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid involves the reaction of 2-chloro-4-(5-formyl-2-furyl)benzoic acid with 2-cyanobenzylidene-thiazolidinone in the presence of a base. The product is then purified through recrystallization and characterized through various spectroscopic techniques.
Scientific Research Applications
2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has also been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has been studied for its potential anti-diabetic effects, as it has been shown to improve insulin sensitivity in animal models.
properties
Product Name |
2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid |
|---|---|
Molecular Formula |
C23H13ClN2O5S |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-chloro-4-[5-[(Z)-[3-[(2-cyanophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C23H13ClN2O5S/c24-18-9-13(5-7-17(18)22(28)29)19-8-6-16(31-19)10-20-21(27)26(23(30)32-20)12-15-4-2-1-3-14(15)11-25/h1-10H,12H2,(H,28,29)/b20-10- |
InChI Key |
WJBLIZMJWDHMFX-JMIUGGIZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)/SC2=O)C#N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)SC2=O)C#N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)SC2=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)
![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)
methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305722.png)
![4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B305723.png)
![5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one](/img/structure/B305724.png)
![4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305725.png)
![(5E)-3-(4-fluorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B305728.png)
![2-{(5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305729.png)
![2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B305731.png)
![N-(2,6-dimethylphenyl)-2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305732.png)
![2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305733.png)
![[2-Bromo-4-({3-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid](/img/structure/B305735.png)
![N-(2,6-dimethylphenyl)-2-[(5E)-5-{[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305736.png)